Relative Hydrolysis Reactivity Ranking: TPOS Exhibits Intermediate Kinetics Between TMOS and TEOS Under Identical Acid-Catalyzed Conditions
In a systematic comparative study of tetra-alkoxysilane hydrolysis in alcoholic solvents under acid-catalyzed conditions, TPOS displayed reactivity intermediate between the rapidly hydrolyzing TMOS and the comparatively sluggish TEOS [1]. The observed kinetic ordering reflects the progressive increase in alkoxy ligand steric hindrance from methoxy (minimal) to ethoxy (moderate) to isopropoxy (pronounced branched steric bulk) [1].
| Evidence Dimension | Relative hydrolysis reactivity (qualitative ranking under acid catalysis) |
|---|---|
| Target Compound Data | TPOS: intermediate hydrolysis rate |
| Comparator Or Baseline | TMOS (rapid hydrolysis); TEOS (slow hydrolysis) |
| Quantified Difference | Reactivity ordering: TMOS > TPOS > TEOS (steric hindrance governed) |
| Conditions | Acid-catalyzed hydrolysis in alcoholic solvents; ambient temperature |
Why This Matters
Procurement of TPOS is indicated when TEOS kinetics are impractically slow for manufacturing throughput yet TMOS reactivity presents unacceptable control or safety concerns.
- [1] Bernards, T.N.M., van Bommel, M.J., Boonstra, A.H. (1991) Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents. Journal of Non-Crystalline Solids, 134(1), 1-13. doi:10.1016/0022-3093(91)90005-q. View Source
